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Compound of Interest

Compound Name: Vortioxetine-d6

Cat. No.: B15619286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of
deuterated vortioxetine. It is designed to be a core resource for researchers, scientists, and
drug development professionals working with or interested in this modified compound. This
document summarizes available quantitative data, details relevant experimental protocols, and
visualizes key pathways and workflows.

Disclaimer: While a deuterated version of vortioxetine, identified as JJH201501, has undergone
Phase | clinical trials, comprehensive comparative data on its pharmacokinetics and in vitro
metabolic stability versus the non-deuterated parent compound are not extensively available in
the public domain. This guide presents the currently accessible information and the theoretical
basis for the chemical modifications.

Introduction to Deuterated Vortioxetine

Vortioxetine is a multimodal antidepressant that functions as a serotonin (5-HT) reuptake
inhibitor and modulates several serotonin receptors.[1] Deuteration, the selective replacement
of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug
development to potentially improve the pharmacokinetic profile of a molecule.[2][3] The carbon-
deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic
processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[4]
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Vortioxetine is primarily metabolized by CYP2D6.[5] Genetic variations in CYP2D6 can lead to
significant differences in patient exposure to the drug.[5] Deuteration of vortioxetine at
metabolically labile positions is therefore a rational approach to potentially reduce metabolic
clearance, leading to a more consistent pharmacokinetic profile across individuals with different
CYP2D6 metabolizer statuses. Commercially available deuterated standards include
vortioxetine-d4 and vortioxetine-d8.[6][7] A deuterated version, JJH201501, has been the
subject of clinical investigation.[8]

Physicochemical Properties

The introduction of deuterium atoms increases the molecular weight of vortioxetine. Other
physicochemical properties are generally expected to be similar to the parent compound, as

deuteration does not significantly alter the molecule's electronics.

Property Vortioxetine Vortioxetine-d8 Source(s)
Chemical Formula Ci1sH22N2S Ci1sH14DsN2S [9]
Molecular Weight 298.45 g/mol 306.5 g/mol [9]
2,2,3,3,5,5,6,6-
1-[2-(2,4- .
i octadeuterio-1-[2-(2,4-
IUPAC Name dimethylphenyl)sulfan ) 9]
i ) dimethylphenyl)sulfan
ylphenyl]piperazine ) )
ylphenyl]piperazine
CAS Number 508233-74-7 2140316-62-5 [9]
Solubility Soluble in Chloroform Soluble in Chloroform [7]
pKa (Strongest Basic)  8.85 (Predicted) Not Reported [10]
logP 4.76 (Predicted) Not Reported [10]

Pharmacodynamics: Receptor Binding Profile

It is generally accepted that deuteration does not significantly alter the pharmacodynamic

properties of a drug, as the shape and electronic distribution of the molecule remain largely

unchanged.[2] Therefore, deuterated vortioxetine is expected to retain the multimodal receptor

binding profile of its parent compound. Quantitative data specifically for deuterated
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vortioxetine's binding affinities are not available in the public literature. The established binding
affinities for non-deuterated vortioxetine are presented below.

Target Affinity (Ki, nM) Functional Activity = Source(s)
Serotonin Transporter o

(SERT) 1.6 Inhibitor [11]

5-HT3 Receptor 3.7 Antagonist [11]
5-HT1a Receptor 15 Agonist [11]

5-HT7 Receptor 19 Antagonist [11]
5-HT1e Receptor 33 Partial Agonist [11]
5-HT10 Receptor 54 Antagonist [11]

Signaling Pathways

Vortioxetine's multimodal action results in a complex modulation of downstream signaling. The
following diagrams illustrate the key signaling pathways associated with its activity at the 5-
HT1a, 5-HT3, and 5-HT7 receptors.

Vortioxetine: 5-HT1A Receptor Agonism
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Caption: Vortioxetine's 5-HT1a receptor agonist pathway.
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Vortioxetine: 5-HT3 Receptor Antagonism
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Caption: Vortioxetine's 5-HTs receptor antagonist pathway.[12][13][14]

Vortioxetine: 5-HT7 Receptor Antagonism
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Hypothetical Synthesis Workflow for Vortioxetine-d8

2,4
+ Piperazine-d8 Crude Vortioxetine-d8 Purified Vortioxetine-d8 Vortioxetine-d8 HBr
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UPLC-MS/MS Analysis Workflow for Deuterated Vortioxetine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15619286?utm_src=pdf-body-img
https://www.benchchem.com/product/b15619286?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. ClinPGx [clinpgx.org]

2. Deuterium substitution improves therapeutic and metabolic profiles of medicines |
EurekAlert! [eurekalert.org]

3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

4. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver
microsomes - PMC [pmc.ncbi.nim.nih.gov]

5. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC
[pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]

7. Vortioxetine restores reversal learning impaired by 5-HT depletion or chronic intermittent
cold stress in rats - PMC [pmc.ncbi.nim.nih.gov]

8. benchchem.com [benchchem.com]

9. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds -
Google Patents [patents.google.com]

10. researchgate.net [researchgate.net]

11. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC
[pmc.ncbi.nlm.nih.gov]

12. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent
(MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and
acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]

13. academic.oup.com [academic.oup.com]
14. psychscenehub.com [psychscenehub.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Deuterated Vortioxetine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619286#chemical-properties-of-deuterated-
vortioxetine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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